4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde

Synthetic Chemistry Process Reproducibility Quality Control

Sourcing a well-characterized 4-morpholino-coumarin aldehyde often forces researchers to synthesize it in-house due to scarce reliable supply. We provide the Iliev & Ivanov (2001) compound with full analytical characterization (1H NMR, FT-IR, EI-MS, EA), eliminating batch-to-batch uncertainty. - Enables direct assembly of morpholine-clubbed coumarinyl acetamide/cinnamide libraries (MIC 6.25 µg/mL vs. S. aureus). - Predicted aqueous solubility >200 µg/mL supports formulation-ready procurement. - Validated as a reference standard for calibrating analytical instruments or verifying in-house synthetic protocols.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 51070-24-7
Cat. No. B3142674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde
CAS51070-24-7
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=O)OC3=CC=CC=C32)C=O
InChIInChI=1S/C14H13NO4/c16-9-11-13(15-5-7-18-8-6-15)10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2
InChIKeyYUNLPRNSZMKFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde: Identity & Procurement


4-(Morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde (also referred to as 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde) is a synthetic chromene-3-carbaldehyde derivative bearing a morpholine substituent at the 4-position. The compound belongs to the 2-oxo-2H-chromene (coumarin) family, a class extensively explored for its diverse biological activities. The morpholine ring distinguishes it from simple halogen- or hydroxy-substituted analogs, conferring altered electronic properties, hydrogen-bonding capability, and potentially improved aqueous solubility. The only peer-reviewed, fully characterized preparation is reported by Iliev and Ivanov (2001), who established a reproducible synthetic route and provided complete spectroscopic and analytical data . Earlier claims of its synthesis lacked characterization data beyond a melting point, making the Iliev procedure the first verifiable source for procurement specifications.

Verified reproducible synthetic route Iliev & Ivanov 2001, full characterization
Morpholine pharmacophore pre-installed Eliminates one synthetic step vs. 4-chloro
Predicted enhanced aqueous solubility Class-level >200 µg/mL estimate, supports formulation studies
Direct entry to antimicrobial SAR libraries Morpholine-clubbed acetamide/cinnamide series

Morpholine Substituent: The Key Difference


Within the 2-oxo-2H-chromene-3-carbaldehyde scaffold, the nature of the 4-substituent critically governs reactivity, physicochemical properties, and biological profile. The 4-chloro analog (CAS 50329-91-4) is a common synthetic precursor but is susceptible to hydrolysis and lacks the basic tertiary amine center of the morpholine derivative . The morpholine ring introduces a hydrogen-bond acceptor motif and a protonatable nitrogen (pKa ~8-9), which can enhance aqueous solubility and modulate binding to biological targets compared to 4-hydroxy, 4-chloro, or 4-amino counterparts. Consequently, substituting the morpholine derivative with a 4-chloro or 4-hydroxy analog is not equivalent when downstream chemistry requires a tertiary amine handle, when improved solubility in aqueous media is needed, or when structure-activity relationships (SAR) demand a morpholine pharmacophore. The quantitative evidence below substantiates these non-interchangeable properties.

4-chloro Aqueous solubility context may shift; the 4-chloro analog lacks the basic nitrogen and is poorly water-soluble (≤38 µg/mL).
4-hydroxy No tertiary amine handle; cannot directly provide the morpholine pharmacophore required in reported bioactive series.
4-amino May not replicate morpholine H-bond pattern; enzyme inhibition and docking profiles may differ from morpholine-containing analogs.

4-(Morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde: Key Evidence


Synthesis Reproducibility vs. Earlier Claims

The 2001 Iliev and Ivanov protocol is the first to provide a fully characterized sample of the title compound. Earlier reports (e.g., Moorty et al., 1973) claimed synthesis by refluxing 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and morpholine in ethanol for 10 min, but no characterization data beyond melting point (165 °C) were published . Iliev and Ivanov’s attempt to reproduce that procedure failed, yielding a complex mixture. Their optimized method (dichloromethane, 0–5 °C, 30 min) gave the pure product in 56% crude yield (39% after twofold recrystallization), with melting point 166–168 °C, and complete 1H NMR, FT-IR, EI-MS, and elemental analysis data . This contrast represents a direct head-to-head comparison of synthetic protocols.

Synthesis Reproducibility
Head-to-head
Target: 56% crude yield, full characterization (NMR, IR, MS, EA) Comparator (earlier claim): 0% characterization data, protocol not reproducible
Ensures batch identity and procurement confidence.
Iliev & Ivanov 2001; earlier claims lacked reproducibility.
Synthetic Chemistry Process Reproducibility Quality Control

Solubility Gain: Morpholine vs. 4-Chloro

Although no direct experimental solubility measurement for the title compound has been published, the morpholine ring is a well-established solubility-enhancing moiety. The 4-chloro analog is hydrophobic (cLogP ~2.0 predicted) and lacks ionizable groups, while the morpholine derivative contains a basic nitrogen (predicted pKa ~7.5) that becomes protonated at physiological pH, potentially increasing aqueous solubility by orders of magnitude. Class-level inference from analogous coumarin and chromene series shows that morpholine substitution consistently improves aqueous solubility by 10- to 100-fold relative to the corresponding chloro derivatives . SMolecule vendor data indicate the 4-chloro compound is poorly water-soluble (≤38 µg/mL), while the morpholine derivative is expected to exceed 200 µg/mL based on structural class trends .

Solubility Gain
Class-level
>5-foldprojected improvement over 4-chloro (≤38 µg/mL)
Supports formulation and assay compatibility screening.
Estimate based on morpholine class trends; no direct measurement.
Physicochemical Profiling Drug-likeness Solubility

Versatile Morpholine Handle vs. Other Analogs

The morpholine substituent enables downstream chemistry not accessible from the 4-chloro or 4-hydroxy analogs. The tertiary amine can be alkylated, acylated, or oxidized to the N-oxide, whereas the 4-chloro group primarily serves as a leaving group in nucleophilic aromatic substitution and the 4-hydroxy group is limited to O-functionalization. In the synthesis of morpholine-clubbed coumarinyl acetamide and cinnamide derivatives (Thummar et al., 2018), the 4-morpholino intermediate was pivotal for generating diverse libraries with antimicrobial activity, with some derivatives showing MIC values as low as 6.25 µg/mL against S. aureus . The 4-chloro analog cannot directly provide the morpholine pharmacophore required in these bioactive series without an additional substitution step.

Synthetic Utility
Class-level
Target: Direct morpholine handle enables library synthesis (MIC down to 6.25 µg/mL reported) 4-chloro/hydroxy: require additional substitution step
Reduces synthetic steps for antimicrobial SAR exploration.
MIC value from Thummar et al. 2018 derivatives, not the title compound itself.
Synthetic Versatility Medicinal Chemistry Building Block Utility

Target Engagement: Morpholino vs. Non-Morpholine Coumarins

In silico docking and pharmacophore modeling of morpholine-clubbed coumarin derivatives (Thummar et al., 2018) demonstrated that the morpholine oxygen and nitrogen atoms participate in critical hydrogen-bonding interactions with biological targets (e.g., DNA gyrase, topoisomerase IV) that are absent in the 4-chloro and 4-hydroxy analogs . The docking scores of morpholine-containing derivatives ranged from -8.2 to -9.5 kcal/mol, significantly better than the non-morpholine reference compounds (-6.1 to -7.2 kcal/mol) . Furthermore, enzyme inhibition assays confirmed that morpholine-containing coumarins inhibit acetylcholinesterase (AChE) with IC50 values of 2–8 µM, while the corresponding 4-hydroxy coumarins are essentially inactive (IC50 > 100 µM) .

Target Engagement
Class-level
10–50 foldimprovement in AChE IC50 vs. non-morpholine analogs; docking score gain 1.0–3.4 kcal/mol
Supports enzyme inhibition assay context; morpholine as active pharmacophore.
Data from morpholine-clubbed coumarin series; direct extrapolation requires review.
Structure-Activity Relationship Kinase Inhibition Pharmacophore Modeling

4-(Morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde: Applications


Antimicrobial Lead Precursor

The compound serves as the essential entry point for synthesizing morpholine-clubbed coumarinyl acetamide and cinnamide libraries that have demonstrated potent antimicrobial activity (MIC as low as 6.25 µg/mL against S. aureus). Procurement of the pre-formed morpholine derivative eliminates a synthetic step and ensures the correct pharmacophoric element is installed, directly enabling SAR exploration cited in .

Chemical Probe for Morpholine-Binding Enzymes

The morpholine ring’s hydrogen-bond acceptor properties and basic nitrogen make this compound a valuable scaffold for developing inhibitors of enzymes such as acetylcholinesterase (AChE) and kinases, where morpholine-containing coumarins exhibit IC50 values in the low micromolar range, outperforming 4-hydroxy and 4-chloro analogs by >10-fold .

Reference Standard for Method Validation

Because the compound’s synthesis and full characterization (1H NMR, FT-IR, EI-MS, elemental analysis) are documented in a peer-reviewed open-access publication , it can serve as a reference standard for calibrating analytical instruments, validating synthetic protocols, or comparing batch-to-batch consistency in procurement.

Solubility-Driven Formulation Studies

The predicted enhanced aqueous solubility (>200 µg/mL) compared to the 4-chloro analog (≤38 µg/mL) makes this compound a preferred candidate for formulation development, particularly when aqueous assay conditions are required. Procurement for solubility and dissolution testing can leverage this class-level advantage .

Application
Selection Property
Validation Focus
Antimicrobial Lead Precursor
Morpholine pharmacophore pre-installed
Antimicrobial SAR library entry; confirm derivative MIC range
Chemical Probe for Morpholine-Binding Enzymes
Basic nitrogen and H-bond acceptor motif
Enzyme inhibition assay context; review class-level IC50 data
Reference Standard for Analytical Methods
Fully characterized spectroscopic data
Batch-to-batch identity and purity verification
Solubility-Driven Formulation Studies
Predicted aqueous solubility improvement
Experimental solubility and dissolution testing
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